molecular formula C16H11BrN2O2S B11669083 (2E,5E)-5-(5-bromo-2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(5-bromo-2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11669083
M. Wt: 375.2 g/mol
InChI Key: GULPOIJDCBRBII-NTEUORMPSA-N
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Description

(2E,5E)-5-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with significant potential in various scientific fields This compound features a thiazolidinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

Scientific Research Applications

(2E,5E)-5-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. The presence of the bromine and hydroxyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5E)-5-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with bromine and hydroxyl functional groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.2 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11BrN2O2S/c17-11-6-7-13(20)10(8-11)9-14-15(21)19-16(22-14)18-12-4-2-1-3-5-12/h1-9,20H,(H,18,19,21)/b14-9+

InChI Key

GULPOIJDCBRBII-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)O)S2

Origin of Product

United States

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